Steric Bulk and Molecular Size Differentiation from 1-Ethyl Analog
The target compound possesses a smaller N1-alkyl substituent compared to the 1-ethyl analog. This results in a quantifiably lower molecular weight and smaller steric footprint, which are critical parameters in fragment-based drug discovery and SAR campaigns where minimal lipophilic bulk is desired [REFS-1, REFS-2].
| Evidence Dimension | Molecular Weight (MW) of Free Base |
|---|---|
| Target Compound Data | 167.21 g/mol |
| Comparator Or Baseline | 1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole (CAS 1593421-78-3): 181.23 g/mol |
| Quantified Difference | Target compound is 14.02 g/mol lighter (ΔMW = -14.02) |
| Conditions | Calculated molecular weight based on molecular formula; Target (C8H13N3O) vs Comparator (C9H15N3O) |
Why This Matters
Lower molecular weight directly reduces the compound's contribution to the total MW of a drug candidate, a key principle in lead optimization for improving permeability and metabolic stability.
